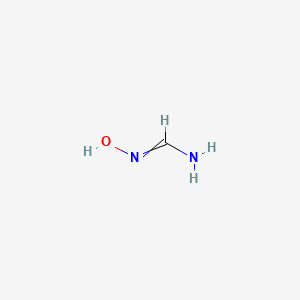
3-(N'-Hydroxyamidino)benzoic acid
Übersicht
Beschreibung
3-(N'-Hydroxyamidino)benzoic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : Novel ester/hybrid derivatives of 3-hydroxy benzoic acid have been synthesized and tested for potential antibacterial activity. Such derivatives can be useful in developing potent chemotherapeutic agents and new drug candidates (Satpute, Gangan, & Shastri, 2018).
Biosynthesis of Natural Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products has been explored from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Crystallography and Magnetism Studies : Research on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid has contributed to understanding its crystallography and magnetism. Studies have explored its solid-state magnetic susceptibility and potential phase changes at low temperatures (Baskett & Lahti, 2005).
Synthesis and Biological Activity of Derivatives : Various derivatives of 2-hydroxy benzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of such compounds in medicinal chemistry (Patel & Patel, 2010).
Luminescent Properties of Lanthanide Complexes : Studies on 4-benzyloxy benzoic acid derivatives and their interaction with lanthanide ions have provided insights into their influence on luminescent properties. This is significant for applications in photophysics and materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Functionalization in Organic Synthesis : Benzoic acids, including their derivatives, are crucial in organic synthesis. For instance, meta-C–H functionalizations of benzoic acid derivatives have been explored for their utility in step-economical synthesis (Li, Cai, Ji, Yang, & Li, 2016).
Organometallic Compounds and Cytotoxicity : Research on 2-hydroxy-4-(picolinamido)benzoic acid and its analogues, used in synthesizing organoruthenium and -osmium complexes, has implications for understanding their cytotoxic potential in various carcinoma cells (Ashraf et al., 2017).
Antibacterial Activity of Benzamide Derivatives : N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their microbiological activity against various bacteria, demonstrating their potential in antibacterial applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Eigenschaften
IUPAC Name |
3-(N'-hydroxycarbamimidoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLPFBIVUPTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7721436.png)






